Cas no 2168852-01-3 (ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate)

Ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-methylthiophene moiety and an ethyl ester group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The thiophene and pyrrolidine rings contribute to its potential as a scaffold for bioactive molecules, while the ester group offers reactivity for further functionalization. Its well-defined stereochemistry and stability under standard conditions make it suitable for use in complex organic transformations. The compound is typically handled under inert conditions to preserve its integrity. Analytical data (NMR, HPLC) confirm high purity for research-grade applications.
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate structure
2168852-01-3 structure
商品名:ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
CAS番号:2168852-01-3
MF:C12H17NO2S
メガワット:239.33388209343
CID:6326404
PubChem ID:165526500

ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
    • 2168852-01-3
    • EN300-1456177
    • インチ: 1S/C12H17NO2S/c1-3-15-12(14)10-7-13-6-9(10)11-8(2)4-5-16-11/h4-5,9-10,13H,3,6-7H2,1-2H3
    • InChIKey: IVEALKJPGVJQQZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C)=C1C1CNCC1C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 239.09799996g/mol
  • どういたいしつりょう: 239.09799996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1456177-100mg
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
100mg
$741.0 2023-09-29
Enamine
EN300-1456177-0.05g
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
0.05g
$683.0 2023-06-06
Enamine
EN300-1456177-0.1g
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
0.1g
$715.0 2023-06-06
Enamine
EN300-1456177-50mg
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
50mg
$707.0 2023-09-29
Enamine
EN300-1456177-5.0g
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
5g
$2360.0 2023-06-06
Enamine
EN300-1456177-500mg
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
500mg
$809.0 2023-09-29
Enamine
EN300-1456177-10000mg
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
10000mg
$3622.0 2023-09-29
Enamine
EN300-1456177-1.0g
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
1g
$813.0 2023-06-06
Enamine
EN300-1456177-10.0g
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
10g
$3500.0 2023-06-06
Enamine
EN300-1456177-2500mg
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
2168852-01-3
2500mg
$1650.0 2023-09-29

ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 関連文献

ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylateに関する追加情報

Ethyl 4-(3-Methylthiophen-2-yl)Pyrrolidine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate, identified by the CAS number 2168852-01-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their unique properties and versatility in synthetic chemistry. The structure of ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a thiophene moiety and an ethoxycarbonyl group, making it a valuable substrate for further functionalization and exploration in drug discovery and material science.

The synthesis of ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate typically involves multi-step reactions, often utilizing coupling agents and protecting groups to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the thiophene-pyrrolidine linkage, a critical step in assembling this compound.

One of the most promising applications of ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate lies in its role as a building block for bioactive molecules. Researchers have explored its potential as a precursor for developing novel antibiotics, antiviral agents, and anticancer drugs. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate key enzymes involved in cellular signaling pathways, suggesting its potential as a lead compound for therapeutic development.

In addition to its pharmacological applications, ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate has garnered attention in materials science due to its unique electronic properties. The thiophene moiety within its structure contributes to its conjugation capabilities, making it a candidate for use in organic electronics. Recent research has focused on incorporating this compound into polymer frameworks to enhance conductivity and stability, with promising results reported in advanced materials journals.

The stability and reactivity of ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate under various conditions have also been extensively studied. Its resistance to hydrolysis and thermal decomposition makes it suitable for use in harsh chemical environments. Furthermore, its compatibility with common solvents and reagents facilitates its integration into large-scale synthetic processes, a critical factor for industrial applications.

From an environmental perspective, the eco-friendly synthesis and degradation pathways of ethyl 4-(3-methylthiophen-2-yil)pyrrolidine-3-carboxyiate have become topics of interest. Researchers are exploring green chemistry approaches to minimize waste generation during its production while ensuring biodegradability post-use. These efforts align with global sustainability goals and highlight the compound's potential as an environmentally responsible choice in chemical manufacturing.

In conclusion, ethy; 4-(3-methylthiophen=2-yil)pyrrolidine=;carboxyiate (CAS No: 2168852=01=;)) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its structural complexity provides ample opportunities for further research and development, particularly in drug discovery and materials science. As advancements in synthetic methodologies continue to emerge, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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